2-{2-[(4-methylbenzenesulfonyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(4-methylbenzenesulfonyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide is a complex organic compound that features a thiazolidinone ring, a sulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-methylbenzenesulfonyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Acetamide Moiety: This step involves the reaction of the intermediate with 2-methylphenylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides.
Substitution: Products depend on the nucleophile used but can include various substituted acetamides.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology
In biological research, it is used to study enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine
Industry
In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{2-[(4-methylbenzenesulfonyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes, inhibiting their activity. The thiazolidinone ring can interact with proteins, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[(4-methylphenyl)sulfonyl]imino}-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide
- **2-{2-[(4-methylphenyl)sulfonyl]imino}-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide
Uniqueness
The unique combination of the thiazolidinone ring, sulfonyl group, and acetamide moiety in 2-{2-[(4-methylbenzenesulfonyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide gives it distinct chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H23N3O4S2 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-[(2E)-2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C22H23N3O4S2/c1-4-13-25-21(27)19(14-20(26)23-18-8-6-5-7-16(18)3)30-22(25)24-31(28,29)17-11-9-15(2)10-12-17/h4-12,19H,1,13-14H2,2-3H3,(H,23,26)/b24-22+ |
InChI Key |
XZOONSALVBJOBV-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\N(C(=O)C(S2)CC(=O)NC3=CC=CC=C3C)CC=C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=CC=C3C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.